molecular formula C49H34N2O B15092788 N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

Cat. No.: B15092788
M. Wt: 666.8 g/mol
InChI Key: GDMVSHBWCXDBSO-UHFFFAOYSA-N
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Description

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine: is an organic compound known for its unique spiro structure, which combines fluorene and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine typically involves multiple steps. One common method includes the following steps:

    Synthesis of Fluorene and Xanthene Precursors: The fluorene and xanthene units are synthesized separately, often involving bromination and subsequent coupling reactions.

    Spiro Coupling: The fluorene and xanthene units are then coupled using a spiro linkage, typically facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine in electronic applications involves its role as a hole transport material. It facilitates the movement of positive charges (holes) through the organic layers of devices like OLEDs and OPVs. This is achieved through its spiro structure, which provides a high degree of conjugation and stability, allowing efficient charge transport .

Comparison with Similar Compounds

Uniqueness: N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine is unique due to its specific combination of fluorene and xanthene units, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications .

This compound’s versatility and efficiency make it a valuable material in the field of organic electronics and beyond

Properties

Molecular Formula

C49H34N2O

Molecular Weight

666.8 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

InChI

InChI=1S/C49H34N2O/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H

InChI Key

GDMVSHBWCXDBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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